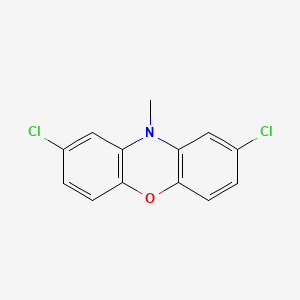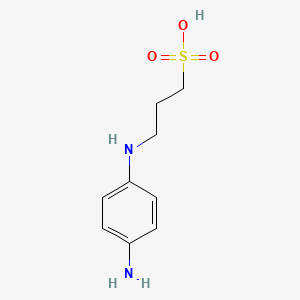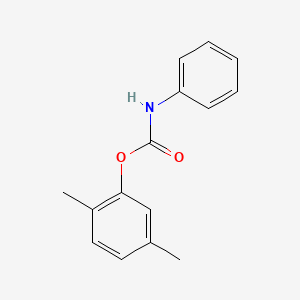
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexaneacetic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl ester group, and one of the hydrogen atoms on the cyclohexane ring is replaced by an ethenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexaneacetic acid+EthanolAcid CatalystCyclohexaneacetic acid, 1-ethenyl-, ethyl ester+Water
The reaction conditions usually involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and other carboxylic acids.
Reduction: Cyclohexaneacetic alcohol.
Substitution: Various substituted cyclohexaneacetic acid derivatives.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release cyclohexaneacetic acid, which can then interact with biological targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexaneacetic acid, ethyl ester: Similar structure but lacks the ethenyl group.
Cyclohexanecarboxylic acid, ethyl ester: Similar ester group but different carboxylic acid structure.
Cyclohexaneacetic acid, α-ethyl-: Similar structure but with an additional ethyl group on the cyclohexane ring.
Uniqueness
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is unique due to the presence of both the ethenyl and ethyl ester groups, which confer distinct chemical and biological properties. The ethenyl group allows for additional chemical reactivity, while the ethyl ester group enhances its solubility and stability.
Propriétés
Numéro CAS |
71593-71-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 2-(1-ethenylcyclohexyl)acetate |
InChI |
InChI=1S/C12H20O2/c1-3-12(8-6-5-7-9-12)10-11(13)14-4-2/h3H,1,4-10H2,2H3 |
Clé InChI |
USWWJTUVGRYSHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCCCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
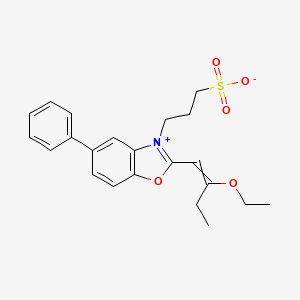

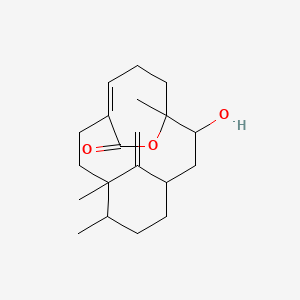
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
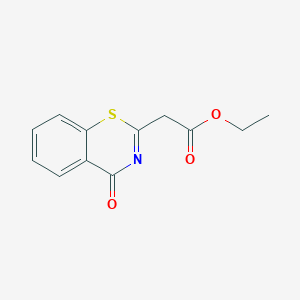
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)


![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
